6-[2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-[2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C24H30ClN7O2 and its molecular weight is 484. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- Compounds similar to the one mentioned, particularly those with complex structures involving piperazine and imidazole derivatives, have been synthesized and evaluated for various biological activities. For instance, novel piperazine derivatives have been synthesized and screened for their antimicrobial activities, indicating the potential for developing new antimicrobial agents from such compounds (Rajkumar et al., 2014).
Antimicrobial and Antifungal Applications
- The antimicrobial and antifungal efficacy of compounds bearing imidazole and piperazine structures, akin to the compound , has been explored. These studies highlight the potential of these compounds in addressing microbial resistance and offering new therapeutic options (Matys et al., 2015).
Potential in Cancer Research
- Similarly structured compounds have shown promise in cancer research, particularly as inhibitors of efflux pumps in cancer cells, suggesting a potential application in overcoming multidrug resistance. The structural analysis and biological evaluation of such compounds reveal their potent inhibitory action and significant cytotoxic and antiproliferative properties, especially in drug-resistant cancer cell lines (Żesławska et al., 2019).
Chemical Synthesis and Herbicidal Activity
- The chemical synthesis routes for producing novel compounds with structures incorporating elements similar to the compound of interest have been developed, some of which display significant herbicidal activity. This suggests the potential for agricultural applications, where such compounds could be utilized as herbicides or in the development of new agrochemicals (Li et al., 2005).
Mechanism of Action
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .
Properties
IUPAC Name |
6-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O2/c1-15-6-7-18(25)14-19(15)30-11-8-29(9-12-30)10-13-31-16(2)17(3)32-20-21(26-23(31)32)27(4)24(34)28(5)22(20)33/h6-7,14H,8-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKXORXQXTYGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCN3C(=C(N4C3=NC5=C4C(=O)N(C(=O)N5C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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